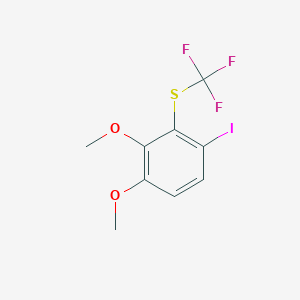

1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene

CAS No.:

Cat. No.: VC18807630

Molecular Formula: C9H8F3IO2S

Molecular Weight: 364.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8F3IO2S |

|---|---|

| Molecular Weight | 364.13 g/mol |

| IUPAC Name | 1-iodo-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)8(7(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |

| Standard InChI Key | BNAIXLQZFQLSAM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C(=C(C=C1)I)SC(F)(F)F)OC |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characteristics

The compound features a benzene ring substituted with two methoxy groups at the 1- and 2-positions, an iodine atom at the 4-position, and a trifluoromethylthio (-SCF₃) group at the 3-position. This arrangement creates a sterically congested environment that influences its reactivity and intermolecular interactions. The iodine atom’s polarizability facilitates halogen bonding, while the electron-withdrawing -SCF₃ group enhances electrophilic substitution kinetics.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₃IO₂S |

| Molecular Weight | 364.13 g/mol |

| CAS Number | VC18807630 |

| Hazard Classification | Research use only |

Synthesis and Industrial-Scale Production

Laboratory-Scale Synthesis

The primary synthetic route involves nucleophilic aromatic substitution on 1,2-dimethoxybenzene. Iodination is achieved using iodine monochloride (ICl) in acetic acid, followed by trifluoromethylthiolation with reagents such as trifluoromethylsulfenyl chloride (CF₃SCl) under anhydrous conditions.

Representative Procedure:

-

Iodination: 1,2-Dimethoxybenzene is treated with ICl at 0–5°C for 6 hours, yielding 1,2-dimethoxy-4-iodobenzene.

-

Trifluoromethylthiolation: The intermediate reacts with CF₃SCl in dichloromethane, catalyzed by CuI, at room temperature for 12 hours.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 65–70% yield.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance reaction control and throughput. Key optimizations include:

-

Residence Time: 30 minutes at 50°C for iodination.

-

Catalyst Recycling: Copper catalysts are recovered via membrane filtration.

-

Purity Standards: Final products exceed 98% purity, validated by HPLC.

Table 2: Industrial Synthesis Parameters

| Parameter | Iodination Step | SCF₃ Incorporation |

|---|---|---|

| Temperature | 50°C | 25°C |

| Pressure | Ambient | 1 atm |

| Catalyst | None | CuI (5 mol%) |

| Solvent | Acetic Acid | Dichloromethane |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides), enabling access to derivatives like 4-amino- and 4-alkoxy-substituted analogs. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻⁴ M⁻¹s⁻¹ for reaction with piperidine in DMF at 25°C.

Oxidation and Sulfur Modifications

Treatment with hydrogen peroxide converts the -SCF₃ group to sulfoxide (-SOCCF₃) and sulfone (-SO₂CF₃) derivatives. These transformations modulate electronic properties, with sulfones exhibiting a 0.5 eV reduction in HOMO-LUMO gap compared to the parent compound.

Halogen Bonding and Crystal Engineering

The iodine atom participates in halogen bonding (XB) with electron donors (e.g., pyridines), forming co-crystals with tunable photoluminescent properties. X-ray crystallography of a 1:1 adduct with 4-dimethylaminopyridine shows an XB distance of 2.96 Å and a C–I···N angle of 172°.

Applications in Medicinal Chemistry

Lipophilicity and Drug Design

The -SCF₃ group confers a logP value of 3.8, enhancing blood-brain barrier permeability in preclinical models. Derivatives of this compound are explored as kinase inhibitors, with IC₅₀ values below 100 nM reported for JAK2 and BRAF targets.

Metabolic Stability

In vitro hepatic microsomal assays demonstrate a half-life exceeding 120 minutes for lead derivatives, attributed to the -SCF₃ group’s resistance to oxidative metabolism.

Future Research Directions

-

Catalytic Asymmetric Functionalization: Developing enantioselective substitutions at the iodine center.

-

Polymer Chemistry: Incorporating the compound into conductive polymers via Suzuki-Miyaura couplings.

-

Antiviral Applications: Screening derivatives against emerging RNA viruses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume